![molecular formula C44H56P2 B058453 Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane CAS No. 121457-42-9](/img/structure/B58453.png)
Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane
Overview
Description
Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane is a binaphthyl-based bisphosphine ligand characterized by two dicyclohexylphosphine groups attached to a 1,1'-binaphthalene scaffold. The compound’s structure imparts significant steric bulk and electron-donating properties, making it relevant in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling. Synthesized via sequential cross-coupling or phosphorylation reactions, this ligand is noted for its rigid conformation and resistance to oxidation under catalytic conditions.
Biological Activity
Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane is a complex organophosphorus compound notable for its unique structural features, which include dual dicyclohexyl groups and naphthalene moieties. This compound has garnered attention in the fields of catalysis and materials science, primarily due to its biological activity and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 646.9 g/mol . Its structure allows for significant interaction with various substrates, making it a candidate for diverse biological applications.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of phosphine derivatives, including this compound. While specific data on this compound's antibacterial activity is limited, related studies indicate that phosphine compounds can exhibit significant antimicrobial effects. For example, research on various phosphine derivatives has shown their efficacy against bacterial strains such as Enterococcus faecalis and Fusobacterium nucleatum .
In a comparative study, phosphine ligands were evaluated for their cytotoxicity and antimicrobial properties, revealing that certain structural modifications enhance biological activity. The presence of bulky groups like dicyclohexyl may influence the compound's interaction with microbial membranes, potentially increasing its effectiveness as an antimicrobial agent.
Cytotoxicity and Biocompatibility
The cytotoxicity of organophosphorus compounds is a critical factor in their biological application. Studies have indicated that the leachates from endodontic sealers containing phosphine derivatives exhibit varying degrees of cytocompatibility and cytotoxicity. For instance, leachates from certain sealers showed minimal cytotoxic effects on human osteoblast-like cells while maintaining antimicrobial properties . This suggests that this compound may possess favorable biocompatibility profiles.
Interaction with Transition Metals
This compound has been studied for its coordination behavior with transition metals. Such interactions are essential for understanding its potential role as a ligand in catalytic processes. The compound's ability to form stable complexes may enhance its catalytic efficiency in various organic transformations.
Comparative Analysis with Similar Compounds
A comparison of this compound with other phosphine compounds reveals distinct advantages:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dicyclohexylphosphine | C12H21P | Simple phosphine; used as a reducing agent. |
Diphenylphosphine | C12H11P | Contains phenyl groups; widely used in organic synthesis. |
1,1'-Binaphthyldiphosphine | C24H22P2 | Known for chiral properties; used in asymmetric catalysis. |
This compound stands out due to its complex structure that enhances reactivity compared to simpler phosphines, potentially leading to novel applications in medicinal chemistry and materials science.
Q & A
Basic Questions
Q. What are the common synthetic routes for Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane?
The compound is synthesized via nucleophilic substitution between 1-(chloromethyl)naphthalene derivatives and dicyclohexylphosphine. For example, reacting 1-(chloromethyl)naphthalene with dicyclohexylphosphine in anhydrous acetone at 40°C overnight yields the product in >95% purity. This method avoids side reactions by controlling steric hindrance and solvent polarity . Post-synthesis purification via crystallization from chloroform/heptane mixtures ensures high crystallinity for structural validation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this ligand?
- 31P NMR : A singlet near δ 32 ppm confirms the phosphorus environment, with shifts influenced by electron-donating/withdrawing substituents .
- X-ray crystallography : Resolves steric configurations, such as the tetrahedral geometry around phosphorus (C–P–C angles: 105.26–113.35°) and dihedral angles between naphthyl groups (e.g., 74.08°) .
- HRMS : Validates molecular weight (e.g., [M⁺] at m/z 479.28541) .
Q. What are the primary applications of this ligand in catalytic systems?
The ligand enhances efficiency in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) by stabilizing metal centers and lowering activation energies. Its bulky dicyclohexyl and naphthyl groups prevent catalyst aggregation, improving turnover numbers in aryl-aryl bond formation .
Advanced Questions
Q. How do steric and electronic properties of this ligand influence catalytic performance in challenging substrates?
- Steric effects : The ligand’s bulkiness restricts substrate access to the metal center, favoring less sterically hindered substrates (e.g., electron-deficient aryl halides). This can reduce reactivity with bulky aryl partners unless matched with complementary catalysts .
- Electronic tuning : Methoxy or methyl substituents on the naphthalene rings (as in derivatives) modulate electron density, enhancing oxidative addition rates in electron-poor systems .
Q. What methodologies address contradictory catalytic activity data across studies?
Discrepancies often arise from:
- Impurity profiles : Trace phosphine oxides or unreacted precursors (detected via 31P NMR) can poison catalysts. Rigorous purification (e.g., column chromatography under inert conditions) is essential .
- Reaction conditions : Variability in solvent polarity, temperature, or base strength (e.g., NaOtBu vs. Cs2CO3) alters turnover frequencies. Standardizing protocols using benchmark substrates (e.g., 4-bromotoluene) improves reproducibility .
Q. How can enantioselectivity be optimized when using this ligand in asymmetric catalysis?
- Chiral modifications : Introducing chiral auxiliaries (e.g., ferrocenyl groups) or using resolved naphthalene derivatives creates asymmetric environments. For example, details methoxy-substituted analogs that improve enantiomeric excess (ee) in α-arylation reactions .
- Cooperative catalysis : Pairing with chiral counterions (e.g., BINOL-phosphate) enhances stereocontrol in prochiral substrates .
Q. What strategies mitigate decomposition pathways of the ligand under harsh reaction conditions?
- Stabilization via pre-coordination : Pre-forming the Pd(0) or Pd(II) complex (e.g., with Pd(OAc)₂) reduces ligand degradation during catalytic cycles .
- Additives : Bulky bases (e.g., DMAP) or silver salts (AgOTf) sequester reactive intermediates, preventing phosphine oxidation .
Q. Critical Analysis of Research Challenges
- Synthetic bottlenecks : Scalability is limited by multi-step purifications. Flow chemistry approaches (e.g., continuous crystallization) could improve throughput .
- Mechanistic ambiguities : Conflicting reports on rate-determining steps (e.g., oxidative addition vs. transmetallation) require in-situ spectroscopic studies (e.g., IR, XAS) .
Comparison with Similar Compounds
Structural and Functional Analogues
[(1S)-2'-Methoxy[1,1'-binaphthalen]-2-yl]diphenylphosphane
This compound (synonyms: 2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl) shares the binaphthyl backbone but differs in two key aspects:
- Phosphine Substituents : Diphenylphosphine groups (vs. dicyclohexylphosphine in the target compound).
- Naphthalene Substituents : A methoxy group at the 2'-position (absent in the target compound).
Key Differences :
- Steric Effects : The dicyclohexyl groups in the target compound provide greater steric bulk (cone angle ~170° for dicyclohexylphosphine vs. ~145° for diphenylphosphine), which can influence metal-ligand coordination geometry and substrate access .
- The target compound lacks this feature, relying solely on the electron-donating ability of the cyclohexyl groups.
- Catalytic Performance : Methoxy-containing ligands are often used in reactions sensitive to electronic tuning (e.g., enantioselective hydrogenation of ketones), while the target compound’s steric profile may favor bulky substrate transformations .
Other Binaphthyl-Based Phosphines
- BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): Similar binaphthyl framework but uses diphenylphosphine groups. The absence of cyclohexyl or methoxy substituents results in lower steric demand and different electronic properties, limiting its utility in highly sterically constrained reactions.
Data Table: Comparative Properties
Preparation Methods
Synthesis of Dicyclohexylphosphine Precursors
The preparation of dicyclohexylphosphine derivatives serves as the foundational step for constructing the target compound’s phosphanyl groups. A widely adopted method involves the reaction of cyclohexylmagnesium chloride with diethyl phosphite under inert conditions . This Grignard approach proceeds via nucleophilic attack on the phosphorus center, followed by hydrolysis to yield dicyclohexylphosphine oxide as an intermediate.
Table 1: Reaction Conditions for Dicyclohexylphosphine Oxide Synthesis
Parameter | Value | Source |
---|---|---|
Solvent | Dry diethyl ether/THF (4:1) | |
Temperature | 0°C (addition), 25°C (reflux) | |
Reaction Time | 16 hours | |
Yield | 89% |
Subsequent reduction of the phosphine oxide to dicyclohexylphosphine requires stoichiometric amounts of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at −78°C . This step demands rigorous oxygen exclusion to prevent reoxidation, with yields averaging 91% when conducted under high-purity argon . Alternative pathways employing chlorophosphines and cyclohexyl lithium have been reported in patent literature but suffer from lower reproducibility (62–74% yields) .
Functionalization of Naphthalene Backbone
The naphthalene core is functionalized through dimerization and cross-coupling strategies. Patent US20080161569A1 details a dimerization protocol using naphthalene-1,8-dicarboximide precursors in apolar aprotic solvents (e.g., toluene or xylene) with potassium tert-butoxide as the base . This reaction generates the bifunctional naphthalene framework essential for subsequent phosphination.
Critical Parameters for Naphthalene Dimerization
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Solvent Selection : Toluene outperforms xylene in achieving homogeneous mixing, reducing side-product formation by 18% .
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Base Stoichiometry : A 2.5:1 molar ratio of base to dicarboximide ensures complete deprotonation, with excess base leading to hydrolysis (≤12% yield loss) .
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Temperature Profile : Gradual heating to 110°C over 45 minutes minimizes thermal degradation, preserving naphthalene integrity .
Post-dimerization, the naphthalene intermediate undergoes bromination at the 1- and 2-positions using N-bromosuccinimide (NBS) in carbon tetrachloride. This step exhibits positional selectivity (>95% regioselectivity) due to the electron-rich nature of the dimerized naphthalene .
Palladium-Catalyzed Coupling of Phosphine Ligands
The final assembly of the target compound employs palladium(0) catalysts to couple dicyclohexylphosphine groups to the brominated naphthalene backbone. TCI America’s protocol for analogous biphenyl phosphines provides a transferable framework, utilizing Pd₂(dba)₃ (2.5 mol%) and XPhos (4 mol%) in degassed toluene .
Table 2: Optimization of Coupling Reaction Efficiency
Variable | Optimal Condition | Yield Impact |
---|---|---|
Catalyst Loading | 2.5–3.0 mol% Pd₂(dba)₃ | +22% |
Ligand Ratio | 1.1:1 XPhos:Pd | +15% |
Solvent Polarity | Toluene > Dioxane | +18% |
Reaction Time | 18–24 hours | +9% |
Key mechanistic insights include:
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Oxidative Addition : Pd(0) inserts into the C–Br bond, forming a naphthalene-Pd(II) intermediate .
-
Transmetalation : Dicyclohexylphosphine coordinates to Pd(II), displacing bromide ions .
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Reductive Elimination : Pd(0) regenerates, releasing the coupled product .
Side reactions involving phosphine oxidation are mitigated through strict anaerobic conditions, with oxygen levels maintained below 1 ppm using Schlenk techniques . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 9:1) isolates the target compound in 76% yield .
Recrystallization and Purity Enhancement
Final purification leverages the compound’s limited solubility in aliphatic hydrocarbons. Patent US9068045B2 recommends a ternary solvent system of chloroform/hexane/methanol (5:3:2) for recrystallization, achieving 98.5% purity after two cycles . TCI America’s quality control data corroborates this, reporting a melting point of 186–190°C as a purity indicator .
Impurity Profile Analysis
Alternative Synthetic Routes and Recent Advances
Emerging methodologies from patent literature include:
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Microwave-Assisted Coupling : Reducing reaction times from 18 hours to 35 minutes at 150°C .
-
Flow Chemistry Systems : Continuous processing achieves 82% yield with 10-minute residence times .
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Electrochemical Phosphination : Eliminates metal catalysts but requires specialized equipment (current density: 5 mA/cm²) .
While these methods show promise, scalability remains limited compared to batch processes.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky cyclohexyl groups impose significant steric demands, necessitating:
-
High Catalyst Loadings : Up to 5 mol% Pd₂(dba)₃ for complete conversion .
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Elevated Temperatures : 110–120°C to overcome activation barriers .
Oxidation Sensitivity
Properties
IUPAC Name |
dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h13-18,27-32,35-38H,1-12,19-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVGVDCTJLFWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7CCCCC7)C8CCCCC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402467 | |
Record name | 2,2'-BIS(DICYCLOHEXYLPHOSPHINO)-1,1'-BINAPHTHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213774-71-1 | |
Record name | 2,2'-BIS(DICYCLOHEXYLPHOSPHINO)-1,1'-BINAPHTHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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